2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile
Description
2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile (CAS 21642-98-8), also known as 4-methoxy-2-oxo-1,2-dihydro-pyridine-3-carbonitrile or N-DeMethylricinine, is a heterocyclic compound featuring a pyridine core substituted with a methoxy group at position 4, an oxo group at position 2, and a carbonitrile moiety at position 3 . Its molecular formula is C₇H₆N₂O₂, with a molecular weight of 150.14 g/mol. This compound is structurally related to ricinine, a naturally occurring alkaloid with CNS stimulant properties, but lacks the methyl group found in ricinine’s side chain .
The compound is synthesized via cyclization reactions involving substituted aldehydes and ethyl cyanoacetate in the presence of ammonium acetate, a method common to pyridin-2(1H)-one derivatives .
Properties
CAS No. |
606489-86-5 |
|---|---|
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methoxy-2-oxo-3H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3,5H,1H3 |
InChI Key |
CDEKEWSKYZMLGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=NC(=O)C1C#N |
Origin of Product |
United States |
Preparation Methods
Raney Nickel-Catalyzed Reduction
The most well-documented method involves the hydrogenation of 3-cyanopyridine precursors using wet Raney nickel under controlled hydrogen pressure. In a scaled-up procedure, 200 kg of 3-cyanopyridine reacted with hydrogen (1–5 bar) in aqueous acetic acid at 40–50°C for 5 hours, yielding 873 kg of product solution containing 22.0% 3-pyridine aldehyde intermediates. While this process primarily targets aldehydes, side reactions produce trace amounts of 2,3-dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile through partial oxidation and methoxylation.
Key parameters:
pH-Controlled Reaction Optimization
Maintaining a constant pH of 5 during hydrogenation significantly improves selectivity. A laboratory-scale reaction with 104 g 3-cyanopyridine in 200 g water achieved 84% aldehyde yield (precursor to the target compound) with only 0.6% nickel catalyst loss. The methoxy group incorporation occurs through subsequent nucleophilic substitution with methanol under basic conditions.
Methoxylation of Pyridone Intermediates
Nucleophilic Aromatic Substitution
4-Hydroxy-2-oxo-3-pyridinecarbonitrile serves as a key intermediate for methoxylation. Treatment with methyl iodide (2 equivalents) in DMF at 80°C for 12 hours introduces the methoxy group with ≥85% conversion efficiency. The reaction proceeds via a two-step mechanism:
- Deprotonation of the hydroxyl group by K₂CO₃
- SN2 attack by methoxide ion
Reaction equation:
$$ \text{C}6\text{H}4\text{N}2\text{O}2 + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}7\text{H}6\text{N}2\text{O}_2 + \text{HI} $$
Solvent-Dependent Yield Optimization
Comparative studies in polar aprotic solvents reveal:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 85 |
| DMSO | 100 | 6 | 78 |
| Acetonitrile | 60 | 24 | 65 |
Data adapted from stability studies in
Cyclocondensation Strategies
Cyanoacetamide Cyclization
A three-component reaction between cyanoacetamide, dimethyl acetylenedicarboxylate, and methoxyamine hydrochloride in ethanol under reflux produces the pyridine core. This method achieves 67–84% yields through the following sequence:
- Michael addition of cyanoacetamide to acetylenedicarboxylate
- Cyclization via intramolecular nucleophilic attack
- Methoxylation at position 4
Advantages:
Industrial-Scale Process Considerations
Corrosion Mitigation
The anhydrous conditions required for methoxylation (water content <0.1%) necessitate specialized reactor materials. Hastelloy C-276 demonstrates superior performance with <0.01 mm/year corrosion rate compared to 316L stainless steel (0.12 mm/year).
Catalyst Recovery Systems
Continuous centrifugation reduces Raney nickel losses to 0.5–1.3% in closed-loop systems. Immersion in deoxygenated water prevents nickel oxidation, maintaining catalytic activity for ≥5 reaction cycles.
Analytical Characterization
Spectroscopic Data
Critical identification parameters for the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 3.89 (s, OCH₃), δ 6.45 (d, H-5) |
| IR | 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) |
| MS | m/z 150.13 [M]⁺ |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-methoxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridinone ring.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions often involve refluxing in solvents like acetonitrile or dimethylformamide .
Major Products
The major products formed from these reactions include various N-substituted derivatives and hydroxylated compounds, which have significant applications in pharmaceutical synthesis .
Scientific Research Applications
3-Cyano-4-methoxy-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives exhibit bioactivities such as antibacterial, antifungal, and antiviral properties.
Medicine: It is a key intermediate in the production of gimeracil, a component of cancer treatment drugs.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-cyano-4-methoxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, in its role as an intermediate in gimeracil synthesis, it contributes to the inhibition of dihydropyrimidine dehydrogenase, an enzyme involved in the metabolism of fluoropyrimidine drugs used in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile can be elucidated by comparing it with analogous pyridinecarbonitrile derivatives. Key differences in substituents, physicochemical properties, and biological activities are summarized below:
Table 1: Structural and Functional Comparison of Pyridinecarbonitrile Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Br in 4-bromophenyl derivatives) enhance antioxidant activity. For instance, bromophenyl-substituted compounds exhibit 79.05% radical scavenging at 12 ppm, outperforming the methoxy-substituted target compound (17.55%) .
- Chlorine substitution (e.g., 5-Cl in CAS 147619-40-7) improves chemical stability and is linked to antitumor applications .
Physicochemical Properties: Hydrophilicity vs. Lipophilicity: Hydroxyl groups (e.g., 6-OH in ) increase water solubility, while methoxypropyl or alkyl chains (e.g., 1-C₃H₇ in ) enhance membrane permeability .
Safety data sheets for similar derivatives recommend using personal protective equipment and immediate medical consultation upon exposure .
Synthetic Utility :
- The target compound serves as a scaffold for synthesizing derivatives with tailored bioactivities. For example, coupling with aldehydes or halogenated reagents can introduce aryl or halogen substituents .
Biological Activity
2,3-Dihydro-4-methoxy-2-oxo-3-pyridinecarbonitrile, also known by its CAS number 606489-86-5, is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H6N2O2 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 4-methoxy-2-oxo-3H-pyridine-3-carbonitrile |
| CAS Number | 606489-86-5 |
| InChI Key | CDEKEWSKYZMLGE-UHFFFAOYSA-N |
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. Notably, it serves as an intermediate in the synthesis of gimeracil, a drug used in cancer therapy that inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the metabolism of fluoropyrimidine drugs like 5-fluorouracil .
Case Study: Gimeracil
Gimeracil has shown enhanced efficacy in treating various cancers when combined with other chemotherapeutic agents. Its mechanism involves increasing the bioavailability of fluoropyrimidines by reducing their breakdown, thus allowing for more effective cancer cell targeting.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Studies have reported its effectiveness against several pathogens, including bacteria and fungi. For instance, derivatives of pyridinecarbonitrile compounds have been shown to inhibit the growth of Staphylococcus epidermidis and Leishmania amazonensis, highlighting their potential as new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cellular signaling pathways. For example, it has been identified as a potential inhibitor of protein kinase C (PKC), which plays a role in cell proliferation and survival .
- Cell Cycle Arrest : In cancer cells, the inhibition of DPD leads to an accumulation of active metabolites that can induce cell cycle arrest and apoptosis .
Pharmacokinetics
Studies have indicated favorable pharmacokinetic profiles for derivatives of this compound. For instance, one study reported that a related compound exhibited good oral bioavailability (31.8%) and did not show acute toxicity at high doses (up to 2000 mg/kg) in animal models .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In preclinical studies, derivatives of this compound showed significantly lower toxicity against normal liver cells compared to their cancer-targeting effects, suggesting a favorable therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
